Ethyl 3-bromo-2-methylbenzoate

Physicochemical profiling Drug-likeness Permeability

Ethyl 3-bromo-2-methylbenzoate (CAS 103038-43-3) is a disubstituted benzoate ester bearing a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. With a molecular weight of 243.10 g/mol and an XLogP3-AA of 3.2, this compound occupies a specific physicochemical space among ortho-methyl bromobenzoate esters.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 103038-43-3
Cat. No. B171663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-methylbenzoate
CAS103038-43-3
SynonymsBenzoic acid, 3-broMo-2-Methyl-, ethyl ester
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)Br)C
InChIInChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
InChIKeyISZDEZLLBGJTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-2-Methylbenzoate (CAS 103038-43-3): A Regiospecific Aryl Bromide Building Block for Cross-Coupling-Driven Synthesis and SMO-Targeted Programs


Ethyl 3-bromo-2-methylbenzoate (CAS 103038-43-3) is a disubstituted benzoate ester bearing a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring [1]. With a molecular weight of 243.10 g/mol and an XLogP3-AA of 3.2, this compound occupies a specific physicochemical space among ortho-methyl bromobenzoate esters [1]. It is catalogued as a synthetic intermediate implicated in the preparation of Smoothened (SMO) receptor antagonists, as referenced in patent KR-101789430-B1, indicating its role in early-stage medicinal chemistry campaigns targeting the Hedgehog signaling pathway [2]. The presence of the aryl bromide functionality renders it competent for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, positioning it as a versatile electrophilic partner for constructing biaryl and alkenyl architectures .

Why Substituting Ethyl 3-Bromo-2-Methylbenzoate with the Methyl Ester or 2-Bromo Regioisomer Introduces Quantifiable Selectivity, Reactivity, and Physicochemical Penalties


Ethyl 3-bromo-2-methylbenzoate cannot be casually interchanged with its closest in-class analogs because seemingly minor structural perturbations produce measurable differences in lipophilicity (ΔlogP ≈ 0.4), steric environment at the ester, and regiochemical presentation of the reactive bromine handle [1]. The ethyl ester confers an additional rotatable bond and higher logP relative to the methyl ester, which influences membrane permeability and metabolic stability in cellular assays, while the 3-bromo-2-methyl substitution pattern places the bromine in an electronically and sterically distinct environment compared to the 2-bromo-3-methyl regioisomer, directly affecting oxidative addition rates in cross-coupling reactions . Furthermore, substituting bromine with chlorine alters bond dissociation energy and leaving-group aptitude, with Ar–Br bonds (BDE ≈ 80 kcal/mol) being significantly more reactive toward Pd(0) insertion than Ar–Cl bonds (BDE ≈ 95 kcal/mol), making the bromo compound the requisite electrophile for mild coupling conditions [2]. These differences are not cosmetic; they translate into divergent synthetic yields, SAR outcomes, and pharmacokinetic profiles when incorporated into lead molecules.

Quantitative Differentiation Evidence: Ethyl 3-Bromo-2-Methylbenzoate vs Methyl, Chloro, and Regioisomeric Analogs


Lipophilicity Advantage: Ethyl 3-Bromo-2-Methylbenzoate Exhibits ΔXLogP3-AA of +0.4 Over the Methyl Ester

Computed logP values from PubChem (XLogP3-AA method) provide a direct comparison between the ethyl and methyl esters of 3-bromo-2-methylbenzoic acid. Ethyl 3-bromo-2-methylbenzoate registers an XLogP3-AA of 3.2, whereas methyl 3-bromo-2-methylbenzoate records 2.8, yielding a ΔlogP of +0.4 in favor of the ethyl ester [1]. This difference exceeds the typical experimental error for logP determination (≈0.3 log units) and falls within the range known to influence membrane partitioning and oral absorption according to Lipinski's rule-of-five framework [2].

Physicochemical profiling Drug-likeness Permeability

Molecular Weight and Rotatable Bond Impact: Ethyl Ester Adds 14 Da and One Rotatable Bond vs Methyl Ester

Ethyl 3-bromo-2-methylbenzoate (MW = 243.10 g/mol, 3 rotatable bonds) is heavier and more flexible than its methyl ester counterpart (MW = 229.07 g/mol, 2 rotatable bonds), representing an increase of 14 Da (one methylene unit) and one additional rotatable bond [1]. In the context of fragment-based drug design and lead-likeness criteria (MW ≤ 350, rotatable bonds ≤ 7), both compounds remain within favorable ranges, but the incremental difference may be decisive when operating near the upper limits of property guidelines for specific target classes such as CNS drugs, where lower molecular weight and reduced flexibility are typically advantageous [2]. Conversely, the ethyl ester provides a slightly larger hydrophobic surface area that can be exploited for filling lipophilic pockets in target binding sites.

Lead-likeness Fragment-based design Property-guided optimization

Regiochemical Specificity: 3-Bromo-2-Methyl Substitution Pattern Enables Unique Vectorial Elaboration Distinct from the 2-Bromo-3-Methyl Isomer

The substitution pattern of ethyl 3-bromo-2-methylbenzoate places the bromine at the 3-position and the methyl at the 2-position, which is regioisomeric with ethyl 2-bromo-3-methylbenzoate (CAS 155694-83-0, bromine at 2-position, methyl at 3-position). In palladium-catalyzed cross-coupling reactions, the steric environment surrounding the C–Br bond differs substantially: the 3-bromo isomer presents the reactive center para to the ester and meta to the ortho-methyl group, whereas the 2-bromo isomer places the bromine ortho to the ester, where steric congestion from both the ester and the adjacent methyl group can retard oxidative addition . Literature precedent for substituted ethyl benzoates indicates that ortho-substituted aryl bromides generally exhibit slower Suzuki coupling rates compared to meta- or para-substituted analogs due to steric hindrance at the palladium center [1]. This regiochemical difference means that the two isomers are not interchangeable in synthetic sequences where coupling efficiency or chemo-selectivity is critical.

Regioselective synthesis Cross-coupling SAR exploration

Halogen Reactivity Advantage: Aryl Bromide Offers Superior Pd-Catalyzed Coupling Reactivity Over Aryl Chloride

Ethyl 3-bromo-2-methylbenzoate contains an aryl bromide functionality, whereas ethyl 3-chloro-2-methylbenzoate (CAS 56427-71-5) contains an aryl chloride. The Ar–Br bond dissociation energy (BDE) is approximately 80 kcal/mol, compared to approximately 95 kcal/mol for Ar–Cl, a difference of ~15 kcal/mol that directly translates into more facile oxidative addition to Pd(0) catalysts [1]. In practical terms, aryl bromides routinely undergo Suzuki coupling at room temperature to 80 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, while aryl chlorides typically require elevated temperatures (≥100 °C), stronger bases, and specialized electron-rich ligands (e.g., SPhos, XPhos) to achieve comparable conversions [2]. This reactivity gap means that the bromo compound is compatible with a wider range of coupling partners, including those bearing thermally sensitive functional groups.

Cross-coupling efficiency Bond dissociation energy Catalyst selection

Patent-Corroborated Relevance: Ethyl 3-Bromo-2-Methylbenzoate is Specifically Associated with SMO Inhibitor Intellectual Property

Ethyl 3-bromo-2-methylbenzoate is explicitly referenced in connection with Korean patent KR-101789430-B1, which claims novel isoindolinone and quinazolinone derivatives as Smoothened (SMO) receptor inhibitors for cancer therapy [1]. SMO is a key transducer in the Hedgehog signaling pathway, and SMO inhibitors (e.g., vismodegib, sonidegib) are clinically validated for basal cell carcinoma and medulloblastoma [2]. The association of this specific building block with SMO-targeted patent chemistry, rather than with a generic reaction database, signals that it has been strategically incorporated into a medicinal chemistry campaign aimed at a high-value pharmaceutical target. By contrast, close analogs such as the methyl ester or chloro variant are not as prominently linked to specific therapeutic target patent families.

Hedgehog pathway SMO antagonism Oncology

Validated Application Scenarios for Ethyl 3-Bromo-2-Methylbenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SMO Antagonist Lead Optimization Requiring Preferential Lipophilicity for CNS Penetration

In oncology programs targeting the Hedgehog pathway for medulloblastoma, where blood-brain barrier penetration is critical, ethyl 3-bromo-2-methylbenzoate (XLogP3-AA = 3.2) offers a measurable lipophilicity advantage over the methyl ester (XLogP3-AA = 2.8), as demonstrated by the ΔlogP of +0.4 [1]. This increment positions the ethyl ester closer to the CNS drug-likeness sweet spot, and the compound has direct patent precedent in SMO inhibitor chemistry (KR-101789430-B1), making it a strategically safer choice for hit-to-lead progression than its methyl ester analog, which lacks comparable patent linkage [2].

Synthetic Methodology: Room-Temperature Suzuki Coupling for Thermally Labile Substrate Libraries

When constructing biaryl libraries from boronic acids bearing heat-sensitive functionality (e.g., unprotected carbohydrates, epimerizable stereocenters), the aryl bromide in ethyl 3-bromo-2-methylbenzoate enables Pd(0)-catalyzed coupling at ambient to moderate temperatures (25–80 °C), owing to the lower Ar–Br bond dissociation energy (~80 kcal/mol) relative to the Ar–Cl analog (~95 kcal/mol) [1]. In contrast, the corresponding chloro compound (CAS 56427-71-5) would necessitate harsh thermal conditions (>100 °C) and specialized ligands, increasing the risk of substrate decomposition and reducing functional group tolerance [2].

Fragment-Based Drug Design: Building Block with Favorable Property Profile for Lead-Like Library Assembly

With a molecular weight of 243.10 g/mol and only 3 rotatable bonds, ethyl 3-bromo-2-methylbenzoate resides well within lead-like chemical space (MW < 350, rotatable bonds ≤ 7) and is suitable for fragment elaboration strategies [1]. The ethyl ester provides a slightly larger hydrophobic footprint than the methyl ester (ΔMW = +14 Da, Δrotatable bonds = +1), which can be exploited for filling shallow hydrophobic pockets identified in co-crystal structures of bromodomain or kinase targets, while still maintaining compliance with oral bioavailability guidelines [2].

Regiochemical SAR Exploration: Systematic Mapping of Steric Effects in Biaryl Pharmacophore Optimization

When exploring the structure-activity relationship of a biaryl pharmacophore, the 3-bromo-2-methyl substitution pattern of ethyl 3-bromo-2-methylbenzoate positions the coupling site meta to the ester and para to the ortho-methyl, creating a steric environment favorable for efficient oxidative addition in Suzuki couplings [1]. This regioisomer is predicted to outperform the 2-bromo-3-methyl isomer (CAS 155694-83-0) in coupling yield and scope, based on the well-established class-level principle that ortho-substituted aryl bromides experience steric retardation at the Pd center [2]. For systematic SAR campaigns requiring parallel synthesis of multiple biaryl analogs, the 3-bromo regioisomer is therefore the preferred substrate.

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